molecular formula C26H24N2O3S B2611740 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 941947-81-5

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

Cat. No.: B2611740
CAS No.: 941947-81-5
M. Wt: 444.55
InChI Key: SMDCPZYLGPORGY-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide ( 941947-81-5) is a synthetic organic compound with a molecular formula of C26H24N2O3S and a molecular weight of 444.5 g/mol . This benzothiazole-integrated chemical features a complex structure comprising a 6-methylbenzo[d]thiazole unit connected via a phenylacetamide linker to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety . The structural architecture of this molecule is significant for research applications, particularly the benzo[d]thiazole core which represents a privileged scaffold in medicinal chemistry with documented relevance in kinase signaling pathways . Compounds containing similar benzothiazole motifs have been investigated for their potential to inhibit specific signaling pathways, including CSF-1R (Colony Stimulating Factor 1 Receptor) signaling, which plays a critical role in macrophage biology and tumor microenvironment modulation . The 2,2-dimethyl-2,3-dihydrobenzofuran component contributes specific conformational constraints to the molecular structure; related dihydrobenzofuran derivatives have demonstrated distinct spatial orientations between aromatic rings that influence biological interactions . This product is provided as a high-purity solid for research purposes exclusively. Researchers exploring kinase inhibition, cancer biology, signal transduction pathways, and structure-activity relationship studies may find this compound particularly valuable for in vitro investigations. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet prior to use and handle this material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S/c1-16-7-12-20-22(13-16)32-25(28-20)17-8-10-19(11-9-17)27-23(29)15-30-21-6-4-5-18-14-26(2,3)31-24(18)21/h4-13H,14-15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDCPZYLGPORGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC5=C4OC(C5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide is a complex organic molecule exhibiting potential biological activities. Its unique structure incorporates a benzofuran moiety and a benzo[d]thiazole group, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

PropertyValue
Molecular FormulaC20H23N3O3S
Molecular Weight373.48 g/mol
IUPAC NameThis compound
InChI Key[specific InChI Key]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may influence:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Disruption : It can disrupt the normal cell cycle, leading to apoptosis in cancer cells.
  • Receptor Modulation : Interaction with certain receptors could modulate signaling pathways related to growth and survival.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have demonstrated:

  • Growth Inhibition : Compounds with similar structures have shown IC50 values ranging from 0.20 to 48.0 μM against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancers .

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines:

Cell LineIC50 (μM)Reference
MCF75.48
HCT1164.53
A54910.25

Case Studies

  • Study on Structural Analogues : A study involving structural analogues of this compound revealed that modifications in the benzofuran moiety significantly enhanced anticancer activity. The most potent derivative inhibited tubulin polymerization at concentrations as low as 13 μM, suggesting a mechanism involving disruption of mitosis .
  • Combination Therapies : Another investigation highlighted the potential of combining this compound with existing chemotherapeutic agents, which resulted in synergistic effects against resistant cancer cell lines .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Benzofuran Moiety : The starting material is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Subsequent reactions introduce the benzo[d]thiazole and acetamide functionalities under controlled conditions to ensure high yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Route Reference
Target Compound 2,3-dihydrobenzofuran + benzo[d]thiazole - 2,2-dimethyl group on dihydrobenzofuran
- 6-methylbenzo[d]thiazole
Likely kinase/receptor inhibition (inferred from analogs) Not explicitly described; likely involves coupling of dihydrobenzofuran and benzothiazole intermediates N/A
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzo[d]thiazole + thiadiazole - Nitro group at C6 of benzothiazole
- Thiadiazole-thioacetamide chain
VEGFR-2 inhibition (IC₅₀ = 0.89 µM)
Antiproliferative activity (GI₅₀ = 1.2–3.8 µM)
Condensation of thiol derivatives with chloroacetamide under basic conditions [1]
N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c) Thiazole + morpholinoethoxy phenyl - Chlorobenzyl group
- Morpholinoethoxy side chain
Not explicitly reported; structural analogs show kinase modulation Alkylation of thiazole intermediates with halogenated acetamides [4]
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8) Benzo[d]thiazole + sulfamoylphenyl - 5,6-Dimethylbenzothiazole
- Sulfamoylphenyl group
Anticancer activity via carbonic anhydrase inhibition Nucleophilic substitution of chloroacetamide with sulfamoylphenylamine [6]

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The nitro group in compound 6d enhances VEGFR-2 binding affinity due to electron-withdrawing effects, whereas the methyl group in the target compound may improve metabolic stability .
  • The sulfamoylphenyl group in compound 8 () introduces hydrogen-bonding interactions with enzymes like carbonic anhydrase, a feature absent in the target compound .

Synthetic Accessibility :

  • Compound 6d requires multistep thiadiazole-thioacetamide coupling, which lowers yield (<50%) compared to simpler acetamide alkylation routes used for compound 8c (21–33% yield) .
  • The target compound’s dihydrobenzofuran moiety likely demands specialized Friedel-Crafts or cyclization steps, increasing synthesis complexity .

Pharmacokinetic Predictions :

  • Molecular docking for compound 6d reveals strong interactions with VEGFR-2’s ATP-binding pocket (binding energy = −9.2 kcal/mol), while the target compound’s bulkier dihydrobenzofuran group may reduce membrane permeability .

Research Findings and Limitations

  • Evidence Gaps: No direct data exist for the target compound’s biological activity.
  • Opportunities : Hybridizing the dihydrobenzofuran core with benzothiazole-acetamide could synergize anti-inflammatory and anticancer properties observed in separate analogs .

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